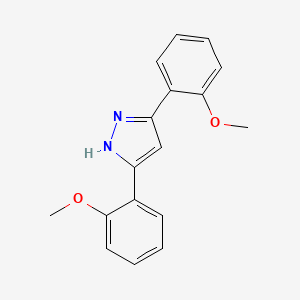![molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6](/img/no-structure.png)
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, also known as MTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research on the development of new drugs and treatments for various diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in the field of biotechnology, as it has been found to be effective in inhibiting the growth of certain types of bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood. However, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to interact with certain proteins and enzymes in the body to produce its desired effects. It is thought that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be able to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, which can be beneficial in the treatment of a variety of diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to be effective in modulating the activity of certain proteins, which can lead to changes in the expression of certain genes. This can be beneficial in the development of new treatments for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a relatively simple and efficient compound to synthesize in the lab, making it a promising candidate for further research. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for further research in the development of new drugs and treatments. However, the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood, which can limit its potential applications in the laboratory. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be toxic in high doses, which can limit its potential applications in the laboratory.
Direcciones Futuras
Given the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the development of new drugs and treatments, there are a number of possible future directions for research. These include further research into the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, as well as research into the potential toxicity of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in high doses. Additionally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in biotechnology could lead to the development of new treatments for various diseases. Finally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the field of drug development could lead to the development of new drugs and treatments.
Métodos De Síntesis
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can be synthesized in a two-step process using a combination of a Grignard reaction and a Wittig reaction. In the first step, two equivalents of a Grignard reagent are reacted with an aldehyde in the presence of a base to form a ketone. In the second step, the ketone is reacted with a Wittig reagent to form the desired 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol product. This process is relatively simple and efficient, and can be used to synthesize 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in relatively high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves the condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4-methylpyridine", "trifluoroacetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde in ethanol to yield 2-amino-4-methyl-5-trifluoromethylpyridine.", "Step 2: Cyclization of 2-amino-4-methyl-5-trifluoromethylpyridine with ethyl acetoacetate in the presence of sodium ethoxide to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: Decarboxylation of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with hydrochloric acid in ethanol to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.", "Step 5: Purification of the final product by treatment with sodium bicarbonate and drying with magnesium sulfate." ] } | |
Número CAS |
72567-47-6 |
Nombre del producto |
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol |
Fórmula molecular |
C8H6F3N3O |
Peso molecular |
217.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



